Molecular Weight Differentiation via Fluorine
The target compound (C₈H₉BrFN, MW 218.07 Da) possesses a molecular weight 18.0 Da heavier than its direct non-fluorinated analog 4-bromo-N-ethylaniline (C₈H₁₀BrN, MW 200.08 Da) due to the substitution of one hydrogen by fluorine . This mass difference is easily resolved by low-resolution LC-MS and provides a definitive identity check that eliminates the risk of accidental substitution.
| Evidence Dimension | Monisotopic Molecular Weight |
|---|---|
| Target Compound Data | 218.07 g·mol⁻¹ (C₈H₉BrFN) |
| Comparator Or Baseline | 4-Bromo-N-ethylaniline: 200.08 g·mol⁻¹ (C₈H₁₀BrN) |
| Quantified Difference | +18.0 Da (one H→F substitution) |
| Conditions | Calculated from elemental composition; applicable to MS detection in positive-ion mode. |
Why This Matters
The +18 Da shift enables unambiguous compound identification in reaction monitoring and purity assessment, preventing mis-identification when both analogs are present in a synthetic workflow.
